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Compound of Interest

Compound Name: 4-Isopropylbenzenesulfonic acid

Cat. No.: B096043 Get Quote

Introduction

4-Isopropylbenzenesulfonic acid (p-cumenesulfonic acid) is an organosulfur compound with

applications as a strong acid catalyst in organic synthesis and as a surfactant. A thorough

understanding of its spectroscopic properties is essential for its characterization, quality control,

and for monitoring its role in chemical processes. This technical guide provides a summary of

the mass spectrometry (MS), and predicted nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for 4-isopropylbenzenesulfonic acid. Detailed experimental protocols

for acquiring such data are also presented.

Spectroscopic Data
The spectroscopic data for 4-isopropylbenzenesulfonic acid is summarized in the tables

below. Due to the limited availability of experimentally acquired spectra for this specific

compound, the NMR and IR data are predicted based on established principles and data from

structurally analogous compounds.

Mass Spectrometry (MS)
Mass spectrometry of 4-isopropylbenzenesulfonic acid provides information about its

molecular weight and fragmentation pattern, aiding in its identification.
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Parameter Value

Molecular Formula C₉H₁₂O₃S

Molecular Weight 200.26 g/mol

Exact Mass 200.0507 Da

Major Fragments (m/z) [M-H]⁻: 199.0434, 183.0121, 135.0815, 79.9573

Table 1. Mass Spectrometry Data for 4-Isopropylbenzenesulfonic Acid.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of 4-isopropylbenzenesulfonic acid in D₂O shows

characteristic signals for the isopropyl and aromatic protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.25 Doublet 6H -CH(CH₃)₂

~3.00 Septet 1H -CH(CH₃)₂

~7.45 Doublet 2H
Aromatic (ortho to -

CH(CH₃)₂)

~7.85 Doublet 2H
Aromatic (ortho to -

SO₃H)

Table 2. Predicted ¹H NMR Spectral Data for 4-Isopropylbenzenesulfonic Acid.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides information on the carbon framework of the

molecule.
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Chemical Shift (δ, ppm) Assignment

~23.5 -CH(CH₃)₂

~34.0 -CH(CH₃)₂

~126.0 Aromatic (ortho to -CH(CH₃)₂)

~129.0 Aromatic (ortho to -SO₃H)

~145.0 Aromatic (ipso to -SO₃H)

~152.0 Aromatic (ipso to -CH(CH₃)₂)

Table 3. Predicted ¹³C NMR Spectral Data for 4-Isopropylbenzenesulfonic Acid.

Infrared (IR) Spectroscopy
The predicted infrared spectrum of 4-isopropylbenzenesulfonic acid will exhibit characteristic

absorption bands for its functional groups.

Wavenumber (cm⁻¹) Assignment

~3400 (broad) O-H stretch (sulfonic acid)

~3050 C-H stretch (aromatic)

~2960, ~2870 C-H stretch (aliphatic)

~1600, ~1470 C=C stretch (aromatic)

~1240, ~1120 S=O stretch (sulfonic acid)

~1030 S-O stretch (sulfonic acid)

~830 C-H bend (para-substituted aromatic)

Table 4. Predicted IR Spectral Data for 4-Isopropylbenzenesulfonic Acid.

Experimental Protocols
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The following sections detail generalized procedures for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 10-20 mg of 4-isopropylbenzenesulfonic acid in a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube to a final volume of 0.6-0.7

mL.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. ¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR spectrometer.

Experiment: Standard proton NMR experiment.

Parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Spectral Width: -2 to 12 ppm

Processing: Fourier transform the acquired free induction decay (FID), phase correct the

spectrum, and calibrate the chemical shift scale to the residual solvent peak.

3. ¹³C NMR Acquisition:

Instrument: 100 MHz (or corresponding frequency) NMR spectrometer.

Experiment: Proton-decoupled carbon-13 NMR experiment.
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Parameters:

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on concentration.

Spectral Width: 0 to 220 ppm

Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the

chemical shift scale to the solvent peak.

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 4-isopropylbenzenesulfonic acid directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background Correction: Record a background spectrum of the clean, empty ATR crystal

before running the sample. The instrument software will automatically subtract the
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background from the sample spectrum.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of 4-isopropylbenzenesulfonic acid (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile/water.

2. Data Acquisition (Electrospray Ionization - ESI):

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

Ionization Mode: Negative ion mode is typically suitable for sulfonic acids.

Parameters:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow to achieve a stable and strong signal for the [M-H]⁻ ion.

Analysis: Acquire full scan mass spectra to determine the mass of the molecular ion. For

structural elucidation, perform tandem MS (MS/MS) by selecting the [M-H]⁻ ion and applying

collision-induced dissociation (CID) to generate fragment ions.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Isopropylbenzenesulfonic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096043#spectroscopic-data-nmr-ir-ms-of-4-
isopropylbenzenesulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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